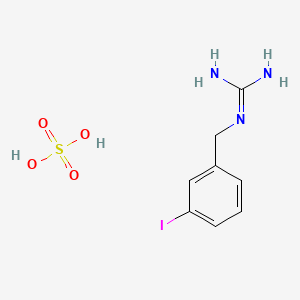

![molecular formula C21H19FN4 B2691260 N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-66-1](/img/structure/B2691260.png)

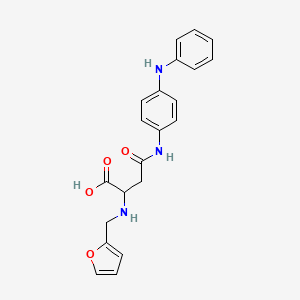

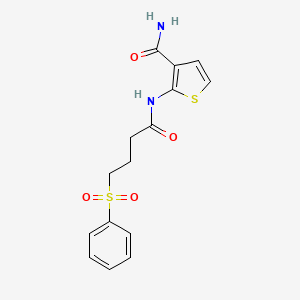

N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of pyrazolopyrimidine . Pyrazolopyrimidines are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . They have been studied for various applications, including as CDK2 inhibitors in cancer treatment .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized from β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups . Another approach involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using 1H-NMR spectra . The dipole moment changes (Δμ) in these compounds were calculated to be between 10.3 and 19.0 D .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, compounds with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than those bearing an electron-donating group (EDG) in the same position .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the dipole moment changes (Δμ) in these compounds were calculated to be between 10.3 and 19.0 D .Aplicaciones Científicas De Investigación

Pharmacological Probes

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). Derivatives such as SCH 442416 are notable for their potent and selective antagonistic properties. Research has focused on extending ether-linked chain substituents at the phenyl group's p-position, leading to the synthesis of various functionalized congeners. These compounds, including ester, carboxylic acid, amines, alkyne for click chemistry, and fluorophore reporter groups, have been synthesized for studying the A2A AR. Multivalent conjugates displaying high A2A AR affinity were also developed, indicating the potential of these derivatives as pharmacological probes for A2A AR-related studies (Kumar et al., 2011).

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been employed in the design and synthesis of compounds with significant antimycobacterial activity. These compounds have shown potent in vitro growth inhibition of Mycobacterium tuberculosis (M.tb), highlighting their potential as inhibitors of M.tb ATP synthase. The structure–activity relationship (SAR) studies have identified that analogues containing a 3-(4-fluoro)phenyl group alongside various substituents exhibit potent M.tb growth inhibition, low hERG liability, and good metabolic stability, emphasizing their therapeutic potential (Sutherland et al., 2022).

Synthesis of Complex Molecular Structures

Research has also focused on the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation. These compounds have been evaluated for their insecticidal and antibacterial potential, demonstrating the broad utility of the pyrazolo[1,5-a]pyrimidine framework in generating bioactive molecules with potential agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines closely related to known compounds have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies have led to the development of fluoroalkyl- and fluoroalkynyl- analogues displaying subnanomolar affinity for TSPO. Two derivatives were radiolabeled with fluorine-18 for biodistribution investigation through PET imaging on rodent models of neuroinflammation, confirming their potential as in vivo PET-radiotracers (Damont et al., 2015).

Mecanismo De Acción

Target of Action

N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a small molecule that primarily targets CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The interaction of this compound with CDK2 results in the inhibition of this enzyme . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .

Result of Action

The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression . This leads to the arrest of cell division, inducing apoptosis within the cells . The compound has shown superior cytotoxic activities against certain cell lines .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4/c1-13-4-6-16(7-5-13)20-15(3)25-26-19(12-14(2)23-21(20)26)24-18-10-8-17(22)9-11-18/h4-12,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKXMAQNMYGUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate](/img/structure/B2691179.png)

![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)

![6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione](/img/structure/B2691191.png)

![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691193.png)

![1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2691194.png)